molecular formula C26H35NO5 B11311346 4-butyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one

4-butyl-7-{[1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-8-methyl-2H-chromen-2-one

Cat. No.: B11311346
M. Wt: 441.6 g/mol
InChI Key: CYAGVRAVQLXTFP-UHFFFAOYSA-N
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Description

7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE: is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: What sets 7-{[1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-1-OXOPROPAN-2-YL]OXY}-4-BUTYL-8-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its stability and reactivity make it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C26H35NO5

Molecular Weight

441.6 g/mol

IUPAC Name

7-[1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]oxy-4-butyl-8-methylchromen-2-one

InChI

InChI=1S/C26H35NO5/c1-4-5-8-19-15-23(28)32-24-17(2)22(11-10-21(19)24)31-18(3)25(29)27-14-13-26(30)12-7-6-9-20(26)16-27/h10-11,15,18,20,30H,4-9,12-14,16H2,1-3H3

InChI Key

CYAGVRAVQLXTFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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